4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds have gained significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Similar compounds, such as benzanilides, are known to interact with various proteins and enzymes in the body .
Mode of Action
It is known that benzamide derivatives can interact with their targets through hydrogen bonding, due to the presence of the amide group . The chlorine atoms might also play a role in the interaction with the target, possibly through halogen bonding .
Biochemical Pathways
Benzamide derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
The presence of the benzamide group and the chlorine atoms might influence its pharmacokinetic properties, potentially affecting its absorption and distribution in the body .
Result of Action
Similar compounds have shown various biological activities, such as antitumoral and anticonvulsive activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-amino-5-(2-chlorophenyl)-1,3
Properties
IUPAC Name |
4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3OS/c16-10-7-5-9(6-8-10)13(21)18-15-20-19-14(22-15)11-3-1-2-4-12(11)17/h1-8H,(H,18,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGLRNZAJBGXKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.